molecular formula C18H16N2O3S B3106629 (5E)-5-(2,3-dimethoxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one CAS No. 15985-19-0

(5E)-5-(2,3-dimethoxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one

Cat. No. B3106629
CAS RN: 15985-19-0
M. Wt: 340.4 g/mol
InChI Key: SRAPPIDKJLQNAY-UHFFFAOYSA-N
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Description

The compound is an imidazole derivative with a phenyl group and a 2,3-dimethoxybenzylidene group attached. Imidazole rings are common in many natural and synthetic compounds, including some pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an imidazole ring, a phenyl ring, and a 2,3-dimethoxybenzylidene group. The exact spatial arrangement of these groups would depend on the specific synthesis conditions and the stereochemistry of the starting materials .


Chemical Reactions Analysis

As an imidazole derivative, this compound could potentially undergo a variety of chemical reactions. For example, it might participate in nucleophilic substitution reactions or act as a ligand in coordination chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence its properties include the presence of the imidazole ring, the phenyl ring, and the 2,3-dimethoxybenzylidene group, as well as the overall size and shape of the molecule .

Scientific Research Applications

Antimicrobial Activity

The compound has been found to exhibit antimicrobial action against several microbes . In a study, it was found to be effective against all tested microbes except Candida albicans isolate . This suggests that the compound could be used in the development of new antimicrobial drugs .

Antifungal Activity

In addition to its antimicrobial properties, the compound has also been tested for its antifungal activity . The results of these tests could help in the development of new antifungal treatments .

Molecular Docking

The compound has been used in molecular docking studies to determine its interactions with bacterial enzymes . These studies can provide valuable insights into the compound’s mechanism of action and potential therapeutic uses .

Density Functional Theory (DFT) Studies

The compound has been studied using density functional theory (DFT) to understand its electronic structure and properties . These studies can provide valuable information for the design of new drugs and materials .

Antioxidant Property

The compound has been evaluated for its antioxidant property by 2,2-diphenyl-1-picryl-hydrazyl (DPPH) radical scavenging assay . This suggests that the compound could have potential applications in the prevention and treatment of diseases caused by oxidative stress .

Synthesis and Characterization

The compound has been synthesized and characterized using various spectroscopic techniques such as FT-IR, 1H-NMR, 13C-NMR, and GC–MS . These studies provide valuable information about the compound’s structure and properties .

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to speculate about its mechanism of action. Many imidazole derivatives exhibit biological activity, so it’s possible that this compound could have pharmaceutical or medicinal applications .

Safety and Hazards

Without specific data, it’s difficult to provide accurate information about the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications and future directions for research on this compound would depend on its physical and chemical properties, as well as its biological activity. If it exhibits promising biological activity, it could be a candidate for further development as a pharmaceutical or medicinal compound .

properties

IUPAC Name

5-[(2,3-dimethoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-22-15-10-6-7-12(16(15)23-2)11-14-17(21)20(18(24)19-14)13-8-4-3-5-9-13/h3-11H,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRAPPIDKJLQNAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-5-(2,3-dimethoxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5E)-5-(2,3-dimethoxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one
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(5E)-5-(2,3-dimethoxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one
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(5E)-5-(2,3-dimethoxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one
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(5E)-5-(2,3-dimethoxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one
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(5E)-5-(2,3-dimethoxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one
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(5E)-5-(2,3-dimethoxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one

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